molecular formula C6H10F2N2O B1473648 3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one CAS No. 1244060-11-4

3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one

Cat. No. B1473648
M. Wt: 164.15 g/mol
InChI Key: GZNKRNQUWKBFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one, also known as DFAP, is a synthetic organic compound with the molecular formula C6H10F2N2O21. It is a white powder with a purity of 99% or above1.



Synthesis Analysis

DFAP was first synthesized by the group of Alain Krief in 20111. However, the specific synthesis process is not detailed in the search results.



Molecular Structure Analysis

The molecular structure of DFAP is represented by the formula C6H10F2N2O21. Unfortunately, the search results do not provide a detailed molecular structure analysis.



Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving DFAP.



Physical And Chemical Properties Analysis

DFAP is a white powder with a purity of 99% or above1. The search results do not provide further details on its physical and chemical properties.


Safety And Hazards

The search results do not provide specific information on the safety and hazards associated with DFAP.


Future Directions

The search results do not provide specific information on the future directions of DFAP research or application.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

3-amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-6(8)3-10(4-6)5(11)1-2-9/h1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNKRNQUWKBFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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